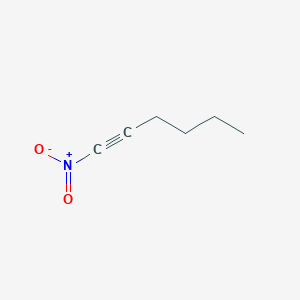

1-Nitrohex-1-yne

Description

Structure

3D Structure

Properties

CAS No. |

58064-13-4 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

1-nitrohex-1-yne |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5-6-7(8)9/h2-4H2,1H3 |

InChI Key |

KQLZIQXKIVIBPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Nitrohex 1 Yne and Analogous Nitroalkynes

Direct Nitration Strategies

Direct introduction of a nitro group onto an alkyne backbone has been explored, though with limited success for terminal alkynes. The high reactivity of the alkyne and the harsh conditions often required for nitration can lead to undesired side reactions. researchgate.net

Nitration of Alkanes

The direct nitration of alkanes to form nitro compounds is a known industrial process, but its application to the synthesis of nitroalkynes is not a direct or feasible route. This method is generally unsuitable for the selective nitration at an sp-hybridized carbon of an alkyne.

Nitration of Organometallic Compounds

A more successful approach to direct nitration involves the use of organometallic derivatives of alkynes. By converting the terminal alkyne into an organometallic species, the reactivity can be modulated, allowing for a more controlled introduction of the nitro group. The nitration of metalloalkynes often requires potent nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) or dinitrogen pentoxide (N₂O₅). wikipedia.orgthieme-connect.de

For instance, 1-stannylalk-1-ynes can be nitrated to yield 1-nitroalk-1-ynes. This method has been demonstrated for the synthesis of various nitroalkynes, and the general principle can be applied to the synthesis of 1-nitrohex-1-yne. thieme-connect.de The reaction proceeds by the electrophilic substitution of the stannyl (B1234572) group by the nitronium ion.

Table 1: Examples of Direct Nitration of Organometallic Alkyne Derivatives

| Alkyne Precursor | Nitrating Agent | Product | Yield (%) | Reference |

| 1-Stannyl-3,3-dimethylbut-1-yne | N₂O₅ | 3,3-Dimethyl-1-nitrobut-1-yne | 40 | thieme-connect.de |

| 1-Stannyl-3,3-dimethylbut-1-yne | NO₂BF₄ | 3,3-Dimethyl-1-nitrobut-1-yne | 70 | thieme-connect.de |

This table illustrates the synthesis of a nitroalkyne analogous to 1-nitrohex-1-yne using direct nitration of an organometallic precursor.

Indirect Synthetic Routes via Functional Group Transformations

Given the challenges of direct nitration, indirect methods that involve the transformation of pre-existing functional groups are often employed for the synthesis of nitroalkynes. These routes typically involve the formation of a carbon-nitrogen bond followed by oxidation to the nitro group.

Oxidation of Nitrogen-Containing Precursors

The oxidation of primary amines to the corresponding nitro compounds is a well-established transformation in organic synthesis. mdpi.com In the context of nitroalkyne synthesis, this would involve the oxidation of a 1-alkyn-1-amine. While the direct oxidation of primary amines to nitro compounds can be achieved using various oxidizing agents such as peroxy acids, the application to highly reactive alkynyl amines requires careful selection of reaction conditions to avoid side reactions involving the triple bond. mdpi.comlibretexts.org The synthesis of the precursor, 1-hexyn-1-amine, would be the initial step, followed by a controlled oxidation to yield 1-nitrohex-1-yne.

The oxidation of oximes to nitro compounds provides another indirect route. For the synthesis of 1-nitrohex-1-yne, this would necessitate the preparation of the corresponding aldoxime, hex-1-ynal oxime. Subsequent oxidation of the oxime functionality would yield the desired nitroalkyne. The oxidation of oximes can be carried out using various reagents, and the choice of oxidant is crucial to ensure compatibility with the alkyne functional group. psu.edursc.org While the general transformation of oximes to nitro compounds is known, specific examples for the direct conversion of alkynyl oximes to nitroalkynes are not extensively documented, highlighting a potential area for further research.

Table 2: General Oxidation Reactions of Nitrogen-Containing Functional Groups

| Precursor Functional Group | Oxidizing Agent(s) | Product Functional Group |

| Primary Amine | Peroxy acids (e.g., m-CPBA) | Nitro |

| Oxime | Various oxidizing agents | Nitro |

This table provides a general overview of the functional group transformations discussed.

Elimination Reactions

Elimination reactions provide a viable, though not universally applicable, pathway to nitroalkynes. This approach typically involves the removal of two groups from a precursor molecule to form the carbon-carbon triple bond. A common strategy is the dehydrohalogenation of a vinyl halide. For instance, a protected nitroalkene can undergo dehydroiodination in the gas phase to yield the corresponding nitroalkyne. wikipedia.org

Another conceptual route involves the double elimination from a dihaloalkane containing a nitro group. The process is analogous to the standard synthesis of alkynes from vicinal or geminal dihalides, where treatment with a strong base induces two successive E2 elimination reactions. libretexts.orgmasterorganicchemistry.com For a nitro-substituted precursor, this would involve the elimination of two molecules of a hydrogen halide (HX) to generate the nitroalkyne. However, the harsh basic conditions required can be incompatible with the sensitive nitro group, limiting the general applicability of this method. researchgate.netlibretexts.org

Nucleophilic Displacement Approaches

Nucleophilic displacement represents another strategic approach to nitroalkyne synthesis. One of the key methods in this category is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. VNS allows for the formal replacement of a hydrogen atom in an electrophilic aromatic or heteroaromatic ring with a nucleophile. organic-chemistry.org While typically applied to aromatic systems, the principles can be extended to suitably activated molecules. In the context of nitro-compound synthesis, a carbanion bearing a leaving group attacks the electrophilic substrate, followed by the elimination of the leaving group from the intermediate adduct (a Meisenheimer-type complex) to restore the system. organic-chemistry.orgmdpi.com The application to nitroalkyne synthesis would involve a precursor where a nucleophilic attack facilitates the formation of the nitro-substituted carbon framework, which could then be converted to the alkyne.

Synthesis from Triazole Derivatives

The thermal or photochemical decomposition of substituted 1,2,3-triazoles can serve as a source for highly reactive species, including alkynes. researchgate.net 1,2,3-Triazoles are readily synthesized via the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. mdpi.combeilstein-journals.org By starting with a appropriately substituted nitro-triazole, a retro-cycloaddition reaction can, in principle, yield a nitroalkyne. This method relies on the extrusion of a stable molecule, typically dinitrogen (N₂), from the triazole ring to generate the desired alkyne. While this strategy is documented for other functionalized alkynes, its application to the synthesis of sensitive nitroalkynes like 1-nitrohex-1-yne requires careful control of reaction conditions to prevent decomposition of the product. researchgate.netresearchgate.net

Alkyne Functionalization for 1-Nitrohex-1-yne Synthesis

A more direct and common approach to synthesizing 1-nitrohex-1-yne involves the functionalization of a pre-existing alkyne. This strategy separates the challenge of creating the carbon-carbon triple bond from the introduction of the nitro group.

Conversions from Terminal Alkynes and Precursors

The synthesis begins with the generation of the necessary terminal alkyne, 1-hexyne (B1330390), which then undergoes nitration.

Terminal alkynes are a fundamental functional group in organic synthesis and can be prepared through several reliable methods. researchgate.net

Dehydrohalogenation of Dihalides : This is a classic and widely used method. wikipedia.org It involves the treatment of a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon) with a strong base. masterorganicchemistry.com For example, 1-hexene (B165129) can be halogenated to form 1,2-dihalohexane, which upon double dehydrohalogenation with a strong base like sodium amide (NaNH₂) in liquid ammonia, yields 1-hexyne. libretexts.orglibretexts.org The use of three equivalents of base is necessary as the terminal alkyne formed is acidic and will be deprotonated by the strong base. masterorganicchemistry.com

From Aldehydes : The Corey-Fuchs reaction or the Seyferth-Gilbert homologation can convert aldehydes into terminal alkynes. wikipedia.orgorganic-chemistry.org These methods extend the carbon chain by one carbon, which is converted into the alkyne moiety.

From Alkenes : A modern one-pot process allows for the direct conversion of terminal alkenes to terminal alkynes. This involves a ruthenium-catalyzed dehydrogenative hydrosilylation followed by an oxidative dehydrogenation of the resulting vinyl silane (B1218182) intermediate. acs.org

A summary of common methods for generating terminal alkynes is presented below.

| Method | Starting Material | Key Reagents | Description |

| Dehydrohalogenation | Vicinal or Geminal Dihalide | Strong Base (e.g., NaNH₂) | Two successive E2 eliminations form the triple bond. masterorganicchemistry.com |

| Corey-Fuchs Reaction | Aldehyde | PPh₃, CBr₄, then BuLi | A two-step process involving a dibromo-olefin intermediate. wikipedia.org |

| Seyferth-Gilbert Homologation | Aldehyde or Ketone | Bestmann-Ohira Reagent | A one-pot conversion of the carbonyl to an alkyne. organic-chemistry.org |

| Alkene Dehydrogenation | Terminal Alkene | Ru-catalyst, Silane, Oxidant | A one-pot formal dehydrogenation to the corresponding alkyne. acs.org |

The direct nitration of a terminal alkyne is the final and most critical step in this synthetic sequence. Due to the reactivity of the alkyne and the instability of the nitroalkyne product, this transformation requires specific and carefully chosen reagents. wikipedia.org 1-Nitrohex-1-yne has been successfully synthesized via this route. escholarship.org

The nitration of metalloalkynes, such as a lithium or silver acetylide derived from 1-hexyne, is a key strategy. The reaction requires potent nitrating agents that can deliver an electrophilic "NO₂⁺" species. Reagents like nitronium tetrafluoroborate (NO₂BF₄) or nitric anhydride (B1165640) have been employed for this purpose. wikipedia.org

More recently, iron(III) nitrate (B79036) has emerged as an effective reagent for the nitration of some alkynes, often leading to subsequent transformations like the formation of α-nitroketones or isoxazoles. organic-chemistry.orgresearchgate.net However, for the synthesis of the simple nitroalkyne, trapping the initial nitration product before further reaction is crucial. The choice of solvent and reaction conditions is paramount to suppress the formation of byproducts. organic-chemistry.org

The general scheme for the nitration of 1-hexyne is as follows:

Step 1: Deprotonation (if necessary) H-C≡C-C₄H₉ + Base → M⁺ ⁻C≡C-C₄H₉ (Where M⁺ is a metal cation like Li⁺ or Ag⁺)

Step 2: Nitration M⁺ ⁻C≡C-C₄H₉ + "NO₂⁺ source" → O₂N-C≡C-C₄H₉ + M⁺X⁻ (Where "NO₂⁺ source" can be NO₂BF₄ or similar)

This direct nitration of the terminal alkyne remains one of the more documented routes for accessing 1-nitrohex-1-yne and its analogs. escholarship.org

Addition Reactions to Unsaturated Substrates

The synthesis of nitroalkynes, including 1-nitrohex-1-yne, can be approached through various methods, though no single general pathway exists, making each target a unique challenge. researchgate.net One of the strategies involves addition reactions to specifically functionalized unsaturated substrates.

A notable example of this approach is the synthesis of nitroalkynes from 1-morpholino-2-nitroalkenes. Research has shown that 1-morpholino-2-nitroalkenes react with boron trifluoride etherate in an alcohol solvent to yield the corresponding nitroalkynes. colab.ws These products are typically generated in situ and can be immediately used in subsequent reactions, such as with aminoazoles to form azolylenamines. colab.ws This method circumvents the isolation of the often-unstable nitroalkyne.

Another relevant method involves the nitration of alkynes. The direct nitration of an alkyne C-H bond is challenging, but successful strategies have been developed. thieme-connect.com For instance, the nitration of terminal alkynes can be achieved using reagents like nitronium tetrafluoroborate. While many early attempts at nitration were unsuccessful, specific combinations of nitrating agents and substrates have proven effective. researchgate.netthieme-connect.com The combination of nitric acid and acetic anhydride is a well-known system for nitration, forming acetyl nitrate, which can act as the nitrating species for various substrates, including unsaturated ones. google.comwuxibiology.com

The table below summarizes a synthetic approach involving an unsaturated substrate.

| Starting Material | Reagent | Product | Notes | Reference |

| 1-morpholino-2-nitroalkenes | Boron trifluoride etherate | Nitroalkynes | Product is generated in situ and used for subsequent heterocyclization reactions. | colab.ws |

Strategies for Overcoming Nitroalkyne Instability in Synthesis

Nitroalkynes are characterized by high reactivity and instability, which has historically limited their application in synthetic chemistry. thieme-connect.comnih.gov Their electron-deficient triple bond makes them highly susceptible to nucleophilic attack and prone to thermal decomposition, posing significant challenges for their synthesis, isolation, and storage. thieme-connect.comresearchgate.net To address these issues, chemists have developed innovative strategies that either avoid the accumulation of the unstable nitroalkyne intermediate or handle it under controlled conditions.

Utilization of Nitroalkyne Equivalents

A primary strategy to bypass the direct handling of unstable nitroalkynes is the use of stable precursors or "equivalents" that can generate the desired species in situ or mimic its reactivity. This approach allows for the execution of reactions under milder conditions without the need to isolate the hazardous nitroalkyne.

One successful method involves the development of nitrated vinyl silyltriflate equivalents. nih.govmuckrack.com These equivalents are prepared in situ and have demonstrated reactivity in dipolar cycloaddition reactions with nitrones, yielding highly substituted 4-nitro-4-isoxazolines in high yields. nih.gov This method has proven to be general for a range of alkyl and aryl substituted alkynes. nih.govresearchgate.net The use of such equivalents provides a practical means to access the unique reactivity of nitroalkynes without their direct synthesis and isolation. nih.gov

The table below details the use of nitroalkyne equivalents in cycloaddition reactions.

| Alkyne Substrate | Nitrone | Product | Yield | Reference |

| Phenylacetylene | C-Phenyl-N-methylnitrone | 3,5-Dimethyl-4-nitro-2-phenyl-2,3-dihydroisoxazole | 85% | nih.gov |

| 1-Hexyne | C-Phenyl-N-methylnitrone | 2-Butyl-3,5-dimethyl-4-nitro-2,3-dihydroisoxazole | 78% | nih.gov |

| (Trimethylsilyl)acetylene | C-Phenyl-N-methylnitrone | 3,5-Dimethyl-4-nitro-2-(trimethylsilyl)-2,3-dihydroisoxazole | 91% | nih.gov |

Continuous Flow Synthetic Methodologies for Unstable Intermediates

Continuous flow chemistry has emerged as a powerful tool for managing reactions that involve unstable or hazardous intermediates. umontreal.cabeilstein-journals.org The key advantages of flow synthesis include superior control over reaction parameters such as temperature and residence time, efficient mixing, and enhanced safety due to the small reaction volumes at any given moment. researchgate.netumontreal.cabeilstein-journals.org These features are particularly well-suited for the synthesis and immediate consumption of unstable species like nitroalkynes.

Researchers have successfully developed a continuous flow variant for the synthesis and utilization of nitroalkyne equivalents. nih.govresearchgate.net This method allows for the entire reaction sequence to be performed in a continuous stream, minimizing the accumulation of potentially hazardous intermediates and enabling the process to be carried out with good yields and short residence times. nih.gov The integration of synthesis with in-line analysis can further enhance process control and data generation. researchgate.net The use of flow reactors is ideal for extremely fast and exothermic reactions, which are often associated with the formation of nitro compounds. umontreal.ca For instance, a continuous flow platform featuring the in situ generation of acetyl nitrate has been reported for the safe and robust nitration of delicate substrates. nih.gov This approach underscores the potential of flow technology to make the chemistry of unstable compounds like 1-nitrohex-1-yne more accessible and safer to perform. researchgate.netbeilstein-journals.org

Computational and Theoretical Investigations of Nitroalkyne Chemistry

Electronic Structure Analysis of 1-Nitrohex-1-yne

The reactivity of a molecule is fundamentally governed by its electronic structure. For 1-nitrohex-1-yne, the presence of the electron-withdrawing nitro group (NO₂) directly adjacent to the carbon-carbon triple bond creates a unique electronic environment. This arrangement leads to a highly polarized and electron-deficient alkyne, making it susceptible to nucleophilic attack.

Theoretical studies, often employing DFT, provide quantitative measures of these electronic properties. Molecular electrostatic potential (MEP) analysis, for instance, can reveal the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In a molecule like 1-nitrohex-1-yne, MEP maps would be expected to show a significant positive potential (electrophilic character) on the alkyne carbons, particularly the carbon atom bonded to the nitro group. The nitro group itself, with its electronegative oxygen atoms, would exhibit a strong negative potential.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy of the LUMO indicates the ability of a molecule to accept electrons. For 1-nitrohex-1-yne, the electron-withdrawing nitro group significantly lowers the energy of the LUMO, which is typically localized on the alkyne moiety. This low-lying LUMO is a key factor in the high reactivity of nitroalkynes in cycloaddition reactions and towards nucleophiles. researchgate.net The energy gap between the HOMO and LUMO can also be calculated to study the probability of charge transfer within the molecule. researchgate.net

While specific computational data for 1-nitrohex-1-yne is not abundant in the cited literature, the general principles derived from studies on analogous nitroalkynes are directly applicable.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens for viewing the dynamic process of chemical reactions, allowing for the detailed mapping of reaction pathways and the characterization of transient species like transition states and intermediates. escholarship.orguni-regensburg.de For nitroalkynes, computational studies have been particularly insightful in understanding the mechanisms of complex transformations, such as gold-catalyzed cycloisomerization reactions. nih.govresearchgate.net

Density Functional Theory (DFT) has become the workhorse of computational organic chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. researchgate.net Numerous studies have utilized DFT calculations to explore the intricate pathways of nitroalkyne reactions. nih.govfrontiersin.org

A prominent example is the gold-catalyzed internal redox process of o-nitroarylalkynes, which has been extensively studied using DFT. nih.govresearchgate.net These studies, while focused on aryl-substituted nitroalkynes, provide a foundational understanding applicable to alkyl-substituted variants like 1-nitrohex-1-yne. The calculations typically involve locating the geometries of reactants, intermediates, transition states, and products on the potential energy surface.

For instance, in the gold-catalyzed cycloisomerization of o-nitroalkynes, DFT calculations have been used to investigate the initial cyclization step. frontiersin.orgnih.gov This step involves the nucleophilic attack of an oxygen atom from the nitro group onto the alkyne, which is activated by a gold catalyst (e.g., AuCl). Two primary pathways are generally considered: a 5-exo-dig cyclization to form a five-membered ring intermediate and a 6-endo-dig cyclization to form a six-membered ring intermediate. DFT calculations have shown that the relative stability of the resulting intermediates, which are α-oxo gold carbenes, depends on the substituent on the alkyne. frontiersin.orgnih.gov

The course of a chemical reaction is not only determined by the heights of energy barriers but also by the stability of the intermediates formed along the pathway. Computational methods are essential for determining the geometry (conformation) and relative energies of these often short-lived species. beilstein-journals.orgprinceton.edu

In the context of gold-catalyzed nitroalkyne reactions, DFT calculations have been crucial for understanding the stability of the key α-oxo gold carbene intermediates. nih.govresearchgate.net For o-nitroalkynes substituted with different groups (e.g., ethyl vs. phenyl), calculations have been performed to compare the thermodynamic stability of the carbenes resulting from the competing 5-exo and 6-endo cyclization pathways. frontiersin.orgnih.gov

These studies reveal that the α-oxo gold carbene resulting from the 6-endo cyclization is thermodynamically more stable than the one formed via the 5-exo pathway. nih.gov The relative free energies of various possible intermediates can be calculated to construct a detailed energy profile of the reaction, which helps in understanding the observed product distribution. researchgate.net

Table 1: Calculated Relative Free Energies of α-Oxo Gold Carbene Intermediates in a Model Nitroalkyne Cycloisomerization This table is illustrative, based on findings for ethyl-substituted o-nitroalkynes which serve as a model for alkyl-substituted nitroalkynes like 1-nitrohex-1-yne. Energies are in kcal/mol.

| Intermediate Type | Pathway | Relative Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| α-Oxo Gold Carbene | from 5-exo-dig | 10.5 | frontiersin.org, nih.gov |

| α-Oxo Gold Carbene | from 6-endo-dig | 0.0 (most stable) | frontiersin.org, nih.gov |

This interactive table is based on data reported for the cycloisomerization of ethyl-substituted o-nitroarylalkyne, which provides insight into the behavior of general alkyl-substituted nitroalkynes.

Prediction of Reactivity and Selectivity in Nitroalkyne Transformations

A major goal of computational chemistry is to predict the outcome of reactions, including their rate and selectivity, without performing the experiment. ucla.edubeilstein-journals.org By modeling different reaction pathways and comparing their activation barriers, chemists can predict which products are likely to form and under what conditions. chemrxiv.orgnih.gov

For nitroalkyne chemistry, computational studies have successfully rationalized and predicted selectivity. In the gold-catalyzed cycloisomerization of substituted o-nitroarylalkynes, DFT calculations have been employed to understand the regioselectivity, which is dependent on the nature of the substituent on the alkyne (e.g., alkyl vs. aryl). nih.govfrontiersin.org The calculations show that the electronic and steric properties of the substituent influence the energy barriers of the competing pathways, thus controlling the reaction's outcome. nih.gov

The mechanism-based approach, where quantum chemistry calculations are guided by mechanistic hypotheses, is a powerful strategy for achieving accurate predictions. beilstein-journals.org For example, by calculating the free energy profiles for the formation of different intermediates, researchers can pinpoint the rate-determining and selectivity-determining steps of a reaction. researchgate.net This understanding is crucial for optimizing reaction conditions to favor a desired product. While these studies have primarily focused on cycloisomerization reactions, the principles can be extended to predict the reactivity of 1-nitrohex-1-yne in other transformations, such as cycloadditions or nucleophilic additions. researchgate.netresearchgate.net

Applications of 1 Nitrohex 1 Yne and Nitroalkynes in Chemical Synthesis

Building Blocks for Complex Organic Molecules

Nitroalkynes serve as powerful building blocks in organic synthesis due to their dual functionality and heightened reactivity. The nitro group acts as a potent electron-withdrawing group, which polarizes the alkyne bond and makes it highly electrophilic. This electronic feature allows nitroalkynes to readily react with nucleophiles and participate in a range of cycloaddition reactions. wikipedia.org Consequently, they are useful intermediates for creating intricate molecular frameworks. nih.gov

The versatility of the nitro group itself adds to their utility; it can be transformed into a variety of other functional groups, such as amines, oximes, or ketones via reactions like the Nef reaction. nih.gov This flexibility expands the synthetic possibilities, allowing chemists to introduce nitrogen-containing functionalities into a target molecule after the initial carbon skeleton has been assembled. The combination of the alkyne's ability to form carbon-carbon bonds and the nitro group's transformational flexibility makes nitroalkynes ideal starting points for synthesizing complex, pharmaceutically relevant substances. msu.edu

Synthesis of Heterocyclic Compounds

The activated triple bond in nitroalkynes makes them excellent substrates for constructing a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. nih.govlibretexts.org Their participation in pericyclic reactions, such as cycloadditions and cycloisomerizations, provides efficient routes to five- and six-membered rings containing nitrogen and oxygen atoms. nih.govacs.org

Nitroalkynes are key precursors in the synthesis of specific nitrogen- and oxygen-containing heterocycles like anthranils (also known as 2,1-benzisoxazoles). Research has demonstrated that 2-alkynylnitrobenzenes, a specific type of nitroalkyne, can undergo gold-catalyzed cycloisomerization to produce anthranils. acs.org This transformation provides a direct method for constructing the benzisoxazole ring system.

In related reactions involving the cyclization of o-nitrophenylpropiolamides, isatogens have been identified as potential intermediates or byproducts. ebsco.com These reactions highlight the utility of the intramolecular redox-cycloaddition cascade of nitroalkynes in forming complex heterocyclic systems.

Table 1: Examples of Heterocycles Synthesized from Nitroalkyne Precursors This table is interactive. Users can sort columns by clicking on the headers.

| Precursor Type | Heterocyclic Product | Reaction Type | Catalyst/Reagent |

|---|---|---|---|

| 2-Alkynylnitrobenzene | Anthranil | Cycloisomerization | Gold (Au) catalyst acs.org |

| o-Nitrophenylpropiolamide | Spiropseudoindoxyl | Redox–Dipolar Cycloaddition | Gold (III) catalyst ebsco.com |

| General Nitroalkyne | Indole (B1671886) Derivative | Cyclization/One-pot reaction | Mercury (Hg) catalyst organicchemistrydata.org |

The synthesis of indole derivatives, a ubiquitous scaffold in medicinal chemistry, can be achieved using nitroalkyne precursors. acs.orgrsc.org An efficient one-pot method has been developed for synthesizing indole derivatives through the reaction of nitroalkynes and other alkynes, catalyzed by a mercury-based reagent. organicchemistrydata.org This process involves the formation of key mercury-carbene intermediates, demonstrating a novel pathway for constructing the indole ring system directly from nitroalkynes. organicchemistrydata.org The related pericyclic reaction of a nitroalkene to yield an indole further underscores the potential of nitro-functionalized unsaturated systems in heterocyclic synthesis. wikipedia.org

Isoxazolines are five-membered heterocyclic compounds that can be synthesized effectively through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. libretexts.org In this context, the alkyne component of a nitroalkyne can serve as the dipolarophile, reacting with a 1,3-dipole such as a nitrile oxide. Nitrile oxides can be generated in situ from precursors like aldoximes or primary nitroalkanes. nih.gov The reaction between the nitrile oxide and the activated triple bond of the nitroalkyne leads to the formation of the isoxazoline (B3343090) ring with high regioselectivity. libretexts.orgacs.org This method is a powerful tool for creating substituted isoxazolines, which are valuable intermediates in organic synthesis. capes.gov.br

Role in Carbohydrate Chemistry (Nitro Sugars)

While nitro compounds, particularly nitroalkanes and nitroalkenes, have established applications in carbohydrate chemistry, the specific role of nitroalkynes is not extensively documented. The introduction of a nitro group into a sugar molecule creates a "nitro sugar," a versatile intermediate for further modifications. For instance, branched-chain dinitro sugars have been synthesized through the Michael addition of nitroalkanes to nitroalkene-derived sugars. rsc.org This demonstrates a strategy for carbon-carbon bond formation in carbohydrate synthesis using the reactivity imparted by the nitro group. However, direct applications of 1-Nitrohex-1-yne or other nitroalkynes in the synthesis of nitro sugars have not been widely reported in the available scientific literature.

Precursors in the Synthesis of Energetic Materials

Nitroalkynes are a unique class of compounds that have garnered interest for their potential as energetic materials. nih.gov The high nitrogen and oxygen content, combined with the energy stored in the triple bond, contributes to their energetic properties. 1-Nitrohex-1-yne, also referred to as butylnitroacetylene, is a member of this class. nih.gov The thermal instability of some nitroalkynes is a key characteristic relevant to their function as energetic materials. wikipedia.org While many simple nitroalkynes are too unstable for practical use, derivatization and careful molecular design can lead to compounds with tailored energetic properties. wikipedia.orgnih.gov The use of nitro-containing compounds like nitroacetonitrile (B168470) as precursors for more complex, stable, and insensitive energetic materials is a well-established strategy in the field. youtube.com

Generation of Reactive Intermediates for Further Functionalization

1-Nitrohex-1-yne and related nitroalkynes are highly reactive compounds that serve as precursors to a variety of transient, high-energy species known as reactive intermediates. mdpi.com These intermediates are not typically isolated but are generated in situ to undergo further chemical transformations, leading to the construction of complex molecular architectures. mdpi.com The electron-withdrawing nature of the nitro group makes the alkyne backbone susceptible to a range of reactions that proceed through these fleeting species.

One of the primary modes of reactivity for nitroalkynes involves their participation in cycloaddition reactions. While direct evidence for the isolation of many reactive intermediates derived from 1-nitrohex-1-yne is scarce due to their inherent instability, their formation is inferred from the products obtained in these reactions. ucla.edu For instance, nitroalkynes can act as potent dienophiles in Diels-Alder reactions, suggesting the formation of a transient complex with a diene before rearranging to the final cycloadduct. rsc.orglibretexts.orglibretexts.org

Furthermore, 1-nitroalkynes are valuable precursors for the synthesis of various heterocyclic compounds, a process that often involves the generation and subsequent reaction of a complex intermediate. A significant application is in the synthesis of isoxazoles through 1,3-dipolar cycloaddition reactions with nitrile oxides. nih.govresearchgate.netorganic-chemistry.orgnih.gov In this process, the nitroalkyne acts as the dipolarophile, reacting with the nitrile oxide dipole to form the isoxazole (B147169) ring. The reaction is believed to proceed through a concerted or stepwise mechanism involving a transient diradical or zwitterionic intermediate. nih.gov

The generation of reactive intermediates from 1-nitroalkynes is not limited to cycloadditions. They can also undergo nucleophilic attack, leading to the formation of intermediates that can be trapped or undergo further intramolecular reactions. nih.gov The strong electron-withdrawing effect of the nitro group activates the alkyne for Michael additions, where the addition of a nucleophile generates a stabilized carbanionic intermediate. mdpi.comnih.govsemanticscholar.orgrsc.orgencyclopedia.pub This intermediate can then be protonated or react with other electrophiles, allowing for a diverse range of functionalizations.

Due to the high reactivity and potential instability of nitroalkynes, researchers have also developed "nitroacetylene equivalents." ucla.edursc.org These are more stable molecules that can be converted into a reactive nitroalkyne-like species under the reaction conditions, which then participates in the desired transformation. ucla.edumit.edu This strategy allows for the controlled generation of the reactive intermediate, enhancing the safety and efficiency of the synthetic process. mit.edu

The following table summarizes some of the key reactive intermediates and the resulting products from the reactions of nitroalkynes:

| Starting Material | Reagent/Reaction Type | Putative Reactive Intermediate | Final Product Class |

| 1-Nitroalkyne | Diene (Diels-Alder) | Cycloaddition transition state/complex | Substituted cyclohexadienes |

| 1-Nitroalkyne | Nitrile Oxide (1,3-Dipolar Cycloaddition) | Diradical or zwitterionic species | Substituted isoxazoles |

| 1-Nitroalkyne | Nucleophile (e.g., thiols, amines) (Michael Addition) | Stabilized carbanion (nitronate) | Functionalized nitroalkenes |

| Silyl-substituted alkyne + Nitrating agent | Nitrone (Dipolar Cycloaddition) | Nitrated vinyl silyltriflate (Nitroalkyne equivalent) | Substituted 4-nitro-4-isoxazolines |

Future Research Directions and Challenges in 1 Nitrohex 1 Yne Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A significant challenge in the study of 1-nitrohex-1-yne and other nitroalkynes is the lack of a general, high-yielding synthetic route. researchgate.net Current methods often suffer from limitations, making the synthesis of each nitroalkyne a unique challenge. researchgate.net Future research will undoubtedly focus on developing more robust, efficient, and sustainable methods for their preparation.

Current Synthetic Strategies and Future Outlook:

| Synthetic Strategy | Description | Future Research Focus |

| Nitration | Direct nitration of an alkyne or its precursor. This can be a challenging transformation. researchgate.net | Development of milder and more selective nitrating agents to improve yields and functional group tolerance. |

| Elimination Reactions | Elimination from a suitable precursor, such as a vinyl nitro compound or a dihalo nitroalkane. researchgate.net | Design of new precursors and elimination conditions that proceed with higher efficiency and stereoselectivity. |

| Nucleophilic Displacement | Displacement of a leaving group from an activated alkyne with a nitrite (B80452) source. researchgate.net | Exploration of novel leaving groups and reaction conditions to enhance the scope and practicality of this approach. |

| Gold-Catalyzed Reactions | Recent advancements have shown that gold catalysis can facilitate the synthesis of complex heterocyclic systems from nitroalkyne precursors. rsc.orgbohrium.comlucp.netacs.org | Expanding the use of gold and other transition metal catalysts for the direct and asymmetric synthesis of 1-nitrohex-1-yne and its derivatives. This includes developing catalytic systems that are more sustainable and cost-effective. |

The development of sustainable methodologies will likely involve exploring flow chemistry techniques for improved safety and scalability, as well as employing greener solvents and reagents to minimize environmental impact. The stabilization of reactive nitroalkynes through complexation with transition metals, such as in hexacarbonyl dicobalt complexes, offers a promising avenue for their storage and handling, which could facilitate their broader synthetic use. escholarship.org

Exploration of Undiscovered Reactivity Patterns

The high reactivity of the nitroalkyne moiety, resulting from the strong electron-withdrawing nature of the nitro group, suggests a wealth of unexplored chemical transformations. escholarship.org While reactions like nucleophilic additions and cycloadditions are known, the full potential of 1-nitrohex-1-yne as a reactive intermediate is far from realized. researchgate.net

Future investigations are expected to delve into new reactivity patterns, including:

Pericyclic Reactions: The electron-deficient nature of 1-nitrohex-1-yne makes it an ideal candidate for various pericyclic reactions beyond standard Diels-Alder cycloadditions. Exploration of its participation in [3+2] cycloadditions, ene reactions, and sigmatropic rearrangements could lead to the discovery of novel synthetic pathways. Gold(III)-catalyzed intramolecular nitroalkyne redox–dipolar cycloaddition cascades have already demonstrated the potential for complex molecule synthesis. acs.org

Radical Reactions: The nitro group can participate in single-electron transfer (SET) processes, opening the door to radical-mediated reactions. Investigating the generation and reactivity of radical species derived from 1-nitrohex-1-yne could unlock new methods for C-C and C-heteroatom bond formation.

Transition-Metal-Catalyzed Cross-Coupling Reactions: While the use of nitroalkynes in catalysis has often focused on their role as electrophiles in cyclization reactions lucp.net, their potential as coupling partners in reactions like Sonogashira, Heck, or Suzuki couplings remains largely unexplored. Developing catalytic systems that can tolerate the reactive nitroalkyne functionality is a key challenge.

Asymmetric Catalysis: The development of enantioselective transformations using 1-nitrohex-1-yne is a major frontier. Dual catalysis systems, for instance combining gold and chiral phosphoric acids, have shown promise in achieving high enantioselectivity in reactions involving nitroalkynes. rsc.orgbohrium.com Further exploration of chiral catalysts and reaction conditions will be crucial for accessing enantioenriched products.

Application of Advanced Spectroscopic Techniques for Mechanistic Studies

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. The transient and often unstable nature of intermediates in nitroalkyne chemistry necessitates the use of advanced spectroscopic and analytical tools. rsc.org

Future research will increasingly rely on a combination of sophisticated techniques to elucidate the complex reaction pathways of 1-nitrohex-1-yne:

In-situ Spectroscopy: Techniques such as in-situ NMR and in-situ IR spectroscopy are powerful for observing reactive intermediates and monitoring reaction progress in real-time. ethz.chuni-regensburg.de These methods can provide direct evidence for proposed mechanistic steps and help identify unexpected species.

Advanced Mass Spectrometry: Photoionization and photoelectron photoion coincidence spectroscopy are emerging as powerful tools for the isomer-selective detection of elusive reactive intermediates like radicals and carbenes in the gas phase. rsc.org Applying these techniques to reactions of 1-nitrohex-1-yne could provide unprecedented insight into its fundamental reactivity.

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. acs.orgethz.ch They can be used to model transition states, calculate reaction energy profiles, and predict reactivity, providing a theoretical framework to complement experimental findings.

Time-Resolved Spectroscopy: This technique allows for the study of molecular dynamics on very short timescales, making it suitable for observing the formation and decay of short-lived excited states and intermediates in photochemical or very fast thermal reactions of 1-nitrohex-1-yne. numberanalytics.com

By combining these advanced methods, researchers can build a comprehensive picture of the mechanistic intricacies of 1-nitrohex-1-yne chemistry, paving the way for more rational reaction design.

Expansion of Synthetic Utility in Advanced Organic Synthesis

The ultimate goal of studying 1-nitrohex-1-yne is to harness its unique properties for the efficient construction of valuable and complex molecules. While its use in synthesizing heterocyclic compounds like indolin-3-ones has been demonstrated rsc.orglucp.net, there is vast potential for expanding its applications.

Future directions for expanding the synthetic utility of 1-nitrohex-1-yne include:

Natural Product Synthesis: The development of novel reactions involving 1-nitrohex-1-yne could provide key strategic advantages in the total synthesis of complex natural products. Its ability to introduce both a nitro group (a versatile functional handle) and an alkyne moiety in a single step makes it a potentially powerful building block.

Medicinal Chemistry: The synthesis of novel heterocyclic scaffolds is of great interest in medicinal chemistry. chemistrydocs.com The reactivity of 1-nitrohex-1-yne can be exploited to create diverse libraries of nitrogen-containing compounds for biological screening. For example, its use in the synthesis of spiropseudoindoxyls, a privileged scaffold in drug discovery, highlights this potential. acs.org

Materials Science: Nitro-containing compounds are well-known for their energetic properties. escholarship.org While this aspect requires careful handling, the controlled incorporation of the nitroalkyne functionality into larger molecular architectures or polymers could lead to the development of new materials with tailored electronic or energetic properties.

Domino and Cascade Reactions: The high reactivity of 1-nitrohex-1-yne makes it an excellent substrate for designing domino or cascade reactions, where multiple bonds are formed in a single operation. Such processes increase synthetic efficiency by reducing the number of steps, purifications, and waste generated, aligning with the principles of green chemistry.

The continued exploration of 1-nitrohex-1-yne chemistry promises to yield not only a deeper fundamental understanding of this fascinating class of compounds but also to provide powerful new tools for addressing challenges in modern organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.